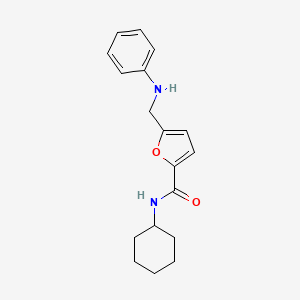

![molecular formula C21H24N2O B5539498 3-{[苄基(甲基)氨基]甲基}-6-乙基-2-甲基-4-喹啉醇](/img/structure/B5539498.png)

3-{[苄基(甲基)氨基]甲基}-6-乙基-2-甲基-4-喹啉醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinolinol derivatives, similar to 3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol, often involves multi-step reactions including cyclization processes and the use of catalysts. In one study, Yamaguchi et al. (1971) synthesized phenacyl derivatives of 2(1H)-quinoxalinone and 2H-1,4-benzoxazin-2-one, which share a common structural element with our compound of interest (Y. Iwanami, T. Seki, & T. Inagaki, 1971). Another study by Gao et al. (2011) describes the synthesis of quinoline-3-carboxylic acid derivatives, highlighting the diverse synthetic routes possible for quinoline compounds (W. Gao, J. Liu, Yun Jiang, & Yang Li, 2011).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives, including 3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol, is characterized by their unique heterocyclic framework. This framework often includes nitrogen atoms and various functional groups that contribute to the compound's properties. In the case of similar compounds studied by Asghari et al. (2014), NMR and IR spectral data were used to evidence the structure, showcasing the importance of spectroscopic techniques in structure elucidation (Sakineh Asghari, S. Ramezani, & M. Mohseni, 2014).

Chemical Reactions and Properties

Quinolinol derivatives can participate in various chemical reactions, demonstrating their reactive nature. For instance, Yamaguchi et al. (1990) explored the condensation of amino compounds with different reagents, leading to the formation of benzofuroquinolines, a class closely related to quinolinols (S. Yamaguchi, Y. Oh‐Hira, M. Yamada, H. Michitani, & Y. Kawase, 1990).

Physical Properties Analysis

The physical properties of quinolinol derivatives like solubility, melting point, and crystalline structure are often studied using various analytical techniques. For example, Petronijevic et al. (2017) utilized green chemistry metrics to analyze the synthesis and properties of quinoxalinones, highlighting the physical attributes of these compounds (Jelena Petronijevic, Z. Bugarčić, G. Bogdanović, S. Stefanovic, & Nenad Ž. Janković, 2017).

Chemical Properties Analysis

The chemical properties of quinolinol derivatives, such as reactivity, stability, and functional group behavior, are crucial in determining their applications. Studies like that of Bojinov and Grabchev (2003) who synthesized quinoline-carboxylates for potential application in liquid crystal displays, provide insights into the chemical behavior and potential applications of these compounds (V. Bojinov & I. Grabchev, 2003).

科学研究应用

合成和结构分析: Iwanami、Seki 和 Inagaki (1971) 的研究探讨了喹喔啉酮和苯并噁嗪酮的苯甲酰衍生物的合成,将一个结构元素引入到它们的位置。这项研究对于理解喹啉化合物的结构特征和潜在修饰具有重要意义,包括 3-{[苄基(甲基)氨基]甲基}-6-乙基-2-甲基-4-喹啉醇 (Iwanami, Seki, & Inagaki, 1971).

抗菌活性: Asghari、Ramezani 和 Mohseni (2014) 进行了一项关于吡喃喹啉衍生物合成的研究,指出了它们对细菌生长具有中等的有效性,特别是铜绿假单胞菌。这意味着类似喹啉化合物在抗菌治疗中的潜在应用 (Asghari, Ramezani, & Mohseni, 2014).

抗疟疾潜力: Nasr、Nabih 和 Burckhalter (1978) 合成了 3-乙氨基甲基-2-甲基-4(1H)-喹啉酮的各种衍生物,以评估它们的抗疟疾特性。尽管发现这些特定化合物作为抗疟疾药物无效,但该研究突出了人们正在不断探索喹啉衍生物在该领域的应用 (Nasr, Nabih, & Burckhalter, 1978).

生物催化合成: Petronijevic、Bugarčić、Bogdanović、Stefanovic 和 Janković (2017) 提出了一种喹喔啉酮和苯并噁嗪酮的生物催化合成方法,强调了一种环保且高效的方法。这可能与合成 3-{[苄基(甲基)氨基]甲基}-6-乙基-2-甲基-4-喹啉醇等化合物有关 (Petronijevic et al., 2017).

化学反应和衍生物: Gao、Liu、Jiang 和 Li (2011) 探索了新型亚甲二氧基喹啉衍生物的合成。他们的工作增加了对如何将各种官能团引入喹啉结构的理解,可能包括 3-{[苄基(甲基)氨基]甲基}-6-乙基-2-甲基-4-喹啉醇 (Gao, Liu, Jiang, & Li, 2011).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-[[benzyl(methyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c1-4-16-10-11-20-18(12-16)21(24)19(15(2)22-20)14-23(3)13-17-8-6-5-7-9-17/h5-12H,4,13-14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSRMDFHECEMMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C(C2=O)CN(C)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[Benzyl(methyl)amino]methyl}-6-ethyl-2-methylquinolin-4-OL | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)

![2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)

![3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)